(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are known to be synthesized from 2-amino benzothiazoles .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions . The specific chemical reactions for “(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not available in the search results.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound belongs to a category of chemicals that are often synthesized and manipulated to explore their chemical properties and reactivity. For instance, the synthesis of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and -1,3-oxazines through reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds demonstrates the versatility and potential of such compounds in creating diverse chemical structures (Basheer & Rappoport, 2006). This chemical reactivity forms the basis for further exploration of novel compounds with unique properties.
Potential Biological Activities
Research into benzothiazole derivatives and their complexes shows interest in their biological activities, including antimicrobial and anticancer properties. For example, Co(II) complexes of benzothiazole derivatives have been studied for their fluorescence properties and anticancer activity, highlighting the potential of such compounds in medical and biochemical research (Vellaiswamy & Ramaswamy, 2017). This suggests that "(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" could potentially be explored for similar biological activities.
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSGYGFUPMKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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